

Application Notes and Protocols: 3-Acetyl-2-fluoropyridine in Pharmaceutical Synthesis

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Compound of Interest

Compound Name: 3-Acetyl-2-fluoropyridine

Cat. No.: B1337989

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These application notes provide a comprehensive overview of the use of **3-Acetyl-2-fluoropyridine** as a key intermediate in the synthesis of pharmacologically active molecules, with a particular focus on the development of AKT inhibitors such as Capivasertib (AZD5363). This document includes detailed experimental protocols, quantitative data summaries, and visualizations of relevant biological pathways and experimental workflows.

Physicochemical Properties of 3-Acetyl-2-fluoropyridine

A thorough understanding of the physical and chemical properties of **3-Acetyl-2-fluoropyridine** is essential for its effective use in synthesis. The following table summarizes key properties.

Property	Value	Reference
CAS Number	79574-70-2	[1]
Molecular Formula	C ₇ H ₆ FNO	[1]
Molecular Weight	139.13 g/mol	[1]
Appearance	Yellow liquid	[2]
Boiling Point	85 °C at 10 Torr	[2]
Density	1.175 ± 0.06 g/cm ³ (Predicted)	[2]
Storage Conditions	Store under inert gas (nitrogen or Argon) at 2-8°C	[2]

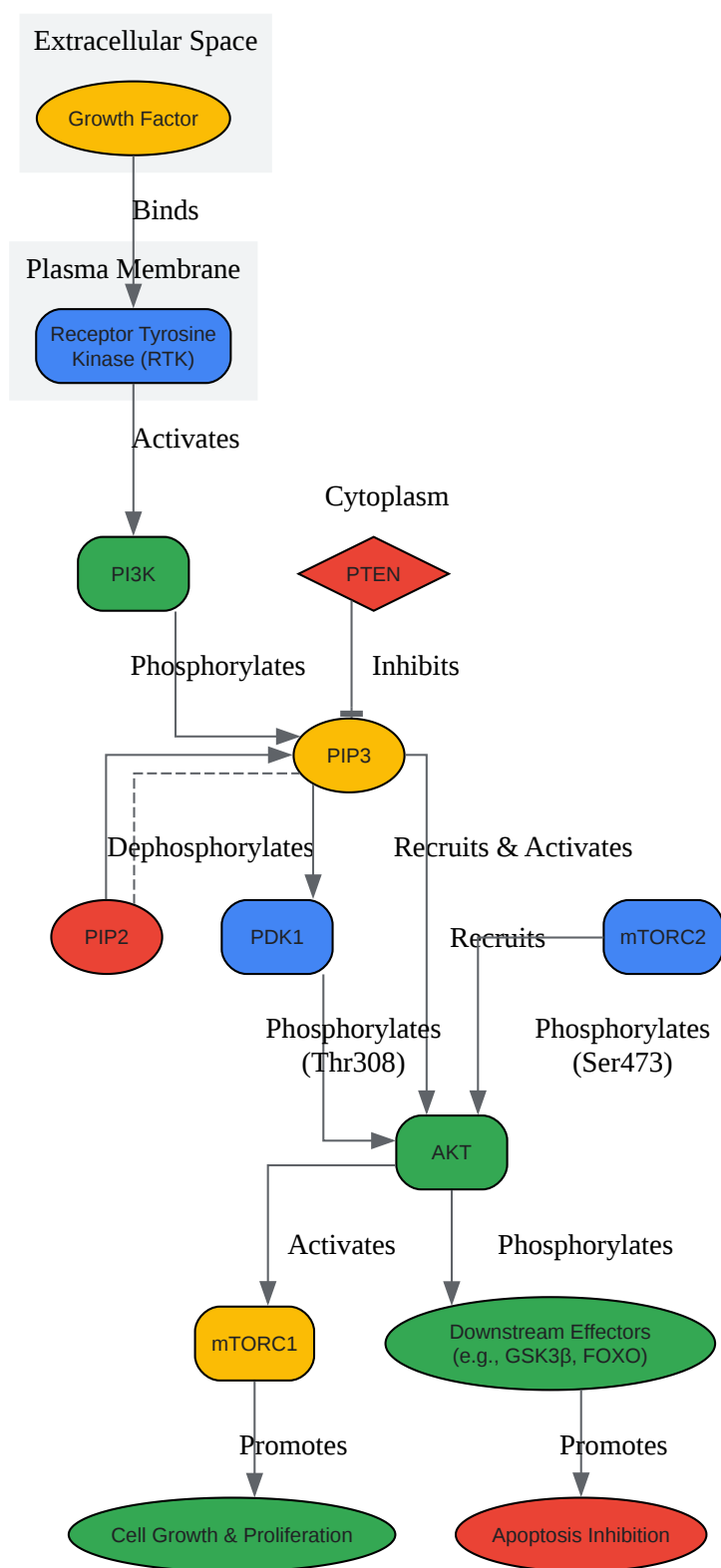
Role in the Synthesis of AKT Inhibitors: The Case of Capivasertib (AZD5363)

3-Acetyl-2-fluoropyridine is a critical building block in the synthesis of potent and selective inhibitors of the serine/threonine kinase AKT (also known as Protein Kinase B). One of the most prominent examples is Capivasertib (AZD5363), an orally bioavailable pan-AKT inhibitor that has shown significant promise in the treatment of various cancers, including breast cancer. [3][4]

The fluorine atom at the 2-position of the pyridine ring activates the molecule for nucleophilic aromatic substitution (S_NAr), a key reaction in the construction of the core structure of Capivasertib and other related inhibitors.[5] The acetyl group at the 3-position provides a handle for further chemical transformations.

The PI3K/AKT/mTOR Signaling Pathway

Capivasertib targets the PI3K/AKT/mTOR signaling pathway, a critical intracellular cascade that regulates cell growth, proliferation, survival, and metabolism.[6][7] In many cancers, this pathway is aberrantly activated, leading to uncontrolled cell growth and resistance to therapy. [7] By inhibiting AKT, Capivasertib effectively blocks downstream signaling, inducing apoptosis and inhibiting tumor progression.



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Caption: The PI3K/AKT/mTOR Signaling Pathway.

Experimental Protocols

The following protocols provide a general framework for the synthesis of a key intermediate for Capivasertib starting from **3-Acetyl-2-fluoropyridine**.

General Workflow for the Synthesis of Capivasertib Intermediate

The synthesis of Capivasertib from **3-Acetyl-2-fluoropyridine** involves a multi-step process. A crucial step is the nucleophilic aromatic substitution of the fluorine atom with a suitable amine, followed by further modifications.



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Caption: General workflow for Capivasertib synthesis.

Protocol: Nucleophilic Aromatic Substitution of 3-Acetyl-2-fluoropyridine

This protocol describes a representative SNAr reaction of **3-Acetyl-2-fluoropyridine** with a generic primary amine, a key step in forming the core of many AKT inhibitors.

Materials:

- **3-Acetyl-2-fluoropyridine** (1.0 eq)
- Primary amine (e.g., (S)-3-amino-1-(4-chlorophenyl)propan-1-ol) (1.1 eq)
- Diisopropylethylamine (DIPEA) (2.0 eq)
- Anhydrous N,N-Dimethylformamide (DMF)
- Round-bottom flask

- Magnetic stirrer and stir bar
- Inert atmosphere setup (e.g., nitrogen or argon)
- Standard glassware for workup and purification

Procedure:

- To a dry round-bottom flask under an inert atmosphere, add **3-Acetyl-2-fluoropyridine** and anhydrous DMF.
- Add the primary amine and DIPEA to the stirred solution.
- Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.
- Upon completion, cool the reaction mixture to room temperature.
- Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
- Concentrate the filtrate under reduced pressure to obtain the crude product.
- Purify the crude product by column chromatography on silica gel.

Quantitative Data for a Representative SNAr Reaction:

Parameter	Value
Reactants	3-Acetyl-2-fluoropyridine, (S)-3-amino-1-(4-chlorophenyl)propan-1-ol
Base	Diisopropylethylamine (DIPEA)
Solvent	N,N-Dimethylformamide (DMF)
Temperature	90 °C
Reaction Time	12-24 hours
Yield	75-85% (reported for similar reactions)
Purification	Silica gel column chromatography

Note: The specific reaction conditions, including temperature, time, and choice of base and solvent, may need to be optimized for different amine nucleophiles.

Conclusion

3-Acetyl-2-fluoropyridine is a valuable and versatile intermediate in pharmaceutical synthesis, particularly for the development of targeted cancer therapies like AKT inhibitors. Its reactivity in nucleophilic aromatic substitution reactions allows for the efficient construction of complex molecular architectures. The protocols and data presented here provide a foundation for researchers to utilize this important building block in their drug discovery and development efforts. Further optimization of reaction conditions will be crucial for achieving high yields and purity in the synthesis of specific pharmaceutical targets.

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